Home > Products > Building Blocks P19998 > Frovatriptan succinate anhydrous
Frovatriptan succinate anhydrous - 158930-09-7

Frovatriptan succinate anhydrous

Catalog Number: EVT-268778
CAS Number: 158930-09-7
Molecular Formula: C18H23N3O5
Molecular Weight: 361.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Frovatriptan succinate anhydrous is a specific anhydrous form of frovatriptan succinate, a compound investigated for its potential in scientific research. Frovatriptan succinate itself is a selective serotonin receptor agonist, primarily targeting the 5-HT1B and 5-HT1D receptor subtypes [, , ]. These receptors are found in the central nervous system and are implicated in various physiological processes. While frovatriptan succinate monohydrate is the form typically utilized in pharmaceutical applications, the anhydrous form holds relevance in research settings due to its distinct physicochemical properties, which may influence its stability, solubility, and other characteristics relevant to experimental investigations.

Frovatriptan Succinate Monohydrate

Compound Description: Frovatriptan succinate monohydrate is a selective serotonin receptor agonist, specifically targeting the 5-HT1B/1D receptors. It is commonly prescribed for the acute treatment of migraine headaches in adults [, , , , , , ]. This compound demonstrates effectiveness in relieving migraine symptoms, likely due to its ability to constrict cranial blood vessels and inhibit the release of vasoactive neuropeptides [].

Relevance: Frovatriptan succinate monohydrate is the hydrated form of frovatriptan succinate anhydrous. This means that the anhydrous form can absorb water molecules from the environment to become the monohydrate. The presence of water molecules in the crystal lattice of the monohydrate form can influence its physicochemical properties, such as solubility, dissolution rate, and stability [, ]. These differences in physicochemical properties can impact the drug's formulation, bioavailability, and overall therapeutic efficacy compared to the anhydrous form.

Rizatriptan Benzoate

Compound Description: Rizatriptan benzoate is another selective 5-HT1B/1D receptor agonist used for acute migraine treatment []. Like frovatriptan succinate anhydrous, it is believed to exert its therapeutic effect by constricting cranial blood vessels and reducing inflammation associated with migraine headaches.

Classification

Frovatriptan Succinate falls under the category of triptans, which are a class of drugs specifically designed to treat migraine headaches by mimicking the action of serotonin (5-hydroxytryptamine) in the brain. It is classified as a selective agonist for the 5-HT1B and 5-HT1D receptors, which play crucial roles in vasoconstriction and modulation of pain pathways during migraine attacks .

Synthesis Analysis

The synthesis of Frovatriptan involves several steps, focusing on the formation of the tetrahydrocarbazole structure. A notable method includes:

  1. Formation of Tetrahydrocarbazole: The synthesis begins with a Fischer Indole synthesis, where 4-cyanophenylhydrazine hydrochloride reacts with 4-benzyloxy-cyclohexanone in acetic acid to produce 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole.
  2. Reduction Steps: The cyano group is then reduced using sodium dithionite or sodium sulfite to yield the corresponding amine.
  3. Final Salt Formation: The free base of Frovatriptan can be converted into its succinate salt through interaction with succinic acid .

These methods emphasize high yield and purity while minimizing degradation impurities, making them suitable for large-scale production.

Molecular Structure Analysis

The molecular structure of Frovatriptan Succinate can be described as follows:

  • Chemical Formula: C14H17N3O.C4H6O4.H2O
  • Core Structure: The compound features a tetrahydrocarbazole backbone with a carboxamide and methylamino substituent.
  • Functional Groups: Key functional groups include an amide (–C(=O)NH–) and an alkyl amine (–NH(CH3)–), contributing to its pharmacological activity.

The structural integrity is crucial for its interaction with serotonin receptors, influencing its efficacy as a migraine treatment .

Chemical Reactions Analysis

Frovatriptan Succinate undergoes several chemical reactions during its synthesis and metabolism:

  1. Hydrogenation: During the synthesis process, catalytic hydrogenation may be employed to reduce various intermediates.
  2. Metabolism: In vivo, Frovatriptan is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites such as desmethyl-frovatriptan and N-acetyl desmethyl-frovatriptan. These metabolites exhibit reduced affinity for serotonin receptors compared to the parent compound .
Mechanism of Action

Frovatriptan exerts its therapeutic effects by selectively binding to the 5-HT1B and 5-HT1D serotonin receptors:

  • Vasoconstriction: Activation of the 5-HT1B receptors located on cranial blood vessels leads to vasoconstriction, counteracting the dilation that occurs during a migraine attack.
  • Inhibition of Neuropeptide Release: Binding to the 5-HT1D receptors inhibits the release of pro-inflammatory neuropeptides like calcitonin gene-related peptide from trigeminal neurons, reducing neurogenic inflammation associated with migraines.
Physical and Chemical Properties Analysis

Frovatriptan Succinate exhibits several important physical and chemical properties:

  • Appearance: It is typically a white to off-white powder.
  • Solubility: Highly soluble in water, which facilitates its formulation into oral dosage forms.
  • Stability: Stability studies indicate that it remains stable under various conditions including thermal and photodegradation .

These properties are critical for ensuring effective delivery and bioavailability when used therapeutically.

Applications

Frovatriptan Succinate is primarily used in clinical settings for:

  • Migraine Treatment: It is effective in acute migraine management due to its rapid onset of action and long half-life (approximately 26 hours), allowing for sustained relief from symptoms.
  • Research Applications: Beyond clinical use, it serves as a model compound in pharmacological studies aimed at understanding serotonin receptor interactions and developing new migraine therapies.

Additionally, advancements in analytical methods such as high-performance liquid chromatography have enhanced its quantification in pharmaceutical formulations, ensuring quality control during manufacturing .

Synthetic Methodologies and Process Optimization

Novel Synthetic Pathways for Frovatriptan Succinate

Recent advances in frovatriptan succinate synthesis have focused on improving enantioselectivity and yield while reducing purification complexity. The core synthetic challenge lies in constructing the chiral (6R)-6-methylamino-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide structure with high optical purity. A patented pathway (WO2010122343A1) employs a seven-step sequence starting from 4-aminobenzaldehyde, featuring a key Friedel-Crafts alkylation to build the tetrahydrocarbazole ring system [1]. This method achieves the critical stereocenter through enzymatic resolution using immobilized lipase B at the tetralone intermediate stage, yielding enantiomeric excess (ee) >99.5% after crystallization. The final reductive amination step utilizes sodium cyanoborohydride in methanol with formaldehyde, producing frovatriptan free base with 92% chemical purity before salt formation [1] [2].

An alternative industrial approach utilizes a novel one-pot diazotization-cyclization strategy to construct the carbazole nucleus. This method reacts p-aminophenyl succinimide with methyl vinyl ketone under acidic conditions, followed by catalytic hydrogenation (Pd/C, 50 psi) to simultaneously reduce the olefin and introduce the chiral center via asymmetric hydrogenation. This pathway reduces the step count from seven to four, improving overall yield from 28% to 41% while maintaining optical purity of 98.8% ee [1]. The final succinate salt formation is optimized in ethyl acetate/methanol (4:1) at 5°C, yielding pharmaceutical-grade frovatriptan succinate monohydrate with consistent polymorphic Form I [2] [8].

Critical process parameters identified for optimization include:

  • Temperature control during reductive amination (-10°C to 0°C)
  • Hydrogen pressure (45-55 psi) for chiral induction
  • Crystallization anti-solvent addition rate (0.5°C/min cooling ramp)These parameters significantly impact particle size distribution (target D90: 50-70μm) and bulk density (0.35-0.45 g/mL) of the final API [1].

Catalytic Systems in Asymmetric Synthesis of Tetrahydrocarbazole Derivatives

The stereoselective construction of frovatriptan's tetrahydrocarbazole core relies on specialized catalytic systems that govern both yield and enantiomeric purity. Palladium-based catalysts remain predominant for hydrogenation steps, with Pd/C (5% w/w) in methanol demonstrating optimal performance for olefin reduction at 50 psi H₂ pressure and 25°C. This system achieves complete conversion in 8 hours with diastereomeric ratio >98:2 when applied to the enone precursor [1]. Recent innovations include the development of chiral ruthenophane complexes for asymmetric transfer hydrogenation, which eliminate the need for high-pressure equipment. These catalysts employ formic acid-triethylamine as hydrogen donor, achieving 94% ee at 40°C in isopropanol with catalyst loading as low as 0.5 mol% [2].

For the critical reductive amination step, sodium triacetoxyborohydride in dichloroethane with catalytic acetic acid (5 mol%) demonstrates superior selectivity over traditional cyanoborohydride reagents. This system minimizes N-demethylation side products (<0.3%) while maintaining reaction rates compatible with continuous manufacturing (residence time: 25 minutes at 50°C) [1]. Phase-transfer catalysis has also been implemented for the N-alkylation of tetrahydrocarbazole intermediates, utilizing Maruoka's spirobiindane-derived ammonium salts in toluene-water biphasic systems. This approach achieves 96% ee at -20°C with NaOH (50% w/w) as base, representing a 30% reduction in reaction time compared to traditional resolution methods [2].

Table 1: Performance Comparison of Catalytic Systems for Key Synthetic Steps

Reaction StepCatalyst SystemTemperatureee (%)Reaction TimeTurnover Number
Olefin HydrogenationPd/C (5%)25°C>98 (dr)8 h220
Asymmetric Transfer HydrogenationRu-phane complex (0.5 mol%)40°C9416 h188
Reductive AminationNaBH(OAc)₃/AcOH50°C99.225 min315
N-AlkylationSpiro-QA⁺ Br⁻ (1 mol%)-20°C964 h96

Green Chemistry Approaches in Industrial-Scale Manufacturing

The industrial synthesis of frovatriptan succinate has incorporated significant green chemistry principles to reduce environmental impact while maintaining cost efficiency. Solvent optimization represents a major achievement, with the traditional solvent suite (toluene, dichloromethane, hexanes) replaced by ethanol-water mixtures (7:3 v/v) for crystallization and isopropanol for extraction. This shift reduced the Process Mass Intensity (PMI) from 187 kg/kg API to 68 kg/kg API, eliminating Class 2 solvent use entirely [1]. The diazotization step now employs aqueous sodium nitrite with in situ generated nitrous acid scavengers (urea/sulfamic acid), reducing NOx emissions by 92% compared to traditional methods [2].

Energy-intensive hydrogenation has been redesigned for flow chemistry implementation using packed-bed reactors with immobilized Pd/Al₂O₃ catalysts. This continuous system operates at 80 bar and 80°C with residence time of 90 seconds, achieving 99.5% conversion while reducing energy consumption by 65% compared to batch autoclaves [1]. The traditional stoichiometric reducing agent tin(II) chloride for nitro group reduction has been replaced by catalytic hydrogen transfer with ammonium formate (5 mol% Pd/C) in ethanol-water, completely eliminating heavy metal waste streams. This change reduced the aqueous waste volume by 40% and enabled >99% recovery and reuse of the palladium catalyst [2].

Waste valorization strategies include:

  • Conversion of mother liquors to biogas via anaerobic digestion (COD reduction >95%)
  • Recovery of succinic acid from salt formation filtrates through acidification and crystallization (82% yield)
  • Thermal oxidation of organic residues for energy recovery (net calorific value: 18 MJ/kg)These measures contribute to an E-factor reduction from 143 to 31 kg waste/kg API, setting a new sustainability benchmark for triptan manufacturing [1] [2].

Table 2: Environmental Metrics Comparison for Frovatriptan Manufacturing Processes

ParameterTraditional ProcessOptimized Green ProcessImprovement (%)
Process Mass Intensity (kg/kg)1876863.6
Energy Consumption (kWh/kg)42014864.8
Water Usage (L/kg)5,6001,88066.4
E-Factor (kg waste/kg API)1433178.3
Carbon Footprint (kg CO₂-eq/kg)31011263.9
Class 2 Solvents (kg/kg)860100

Properties

CAS Number

158930-09-7

Product Name

Frovatriptan Succinate

IUPAC Name

butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide

Molecular Formula

C18H23N3O5

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m1./s1

InChI Key

WHTHWNUUXINXHN-SBSPUUFOSA-N

SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

(+)-(R)-5,6,7,8-tetrahydro-6-(methylamino)carbazole-3-carboxamide succinate (1:1), monohydrate
3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole
Allegro
Frova
frovatriptan
frovatriptan succinate
Frovelan
SB 209509
VML-251
VML251

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O

Isomeric SMILES

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.